6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a highly complex tricyclic framework with a fused 8.4.0 ring system. Key functional groups include:
- Imino group at position 4.
- N-methyl and C11-methyl substituents.
- Oxo group at position 2.
- Prop-2-enyl chain at position 5.
- Carboxamide at position 5.
However, direct pharmacological data are absent in the provided evidence. Synthesis routes likely involve cyclization reactions analogous to those in , such as spiro ring formation via amine-carbonyl condensations .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-4-7-21-13(18)11(16(23)19-3)9-12-15(21)20-14-10(2)6-5-8-22(14)17(12)24/h4-6,8-9,18H,1,7H2,2-3H3,(H,19,23) |
InChI Key |
YICAOAUPPBJQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of the various functional groups. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of advanced organic synthesis techniques and reagents. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific functional groups involved. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could involve reducing agents such as lithium aluminum hydride. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide would depend on its specific molecular targets and pathways involved. This could include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research would be needed to fully elucidate the mechanism of action of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
- Tricyclic vs. Spiro Systems : The spiro compounds in exhibit planar rigidity, while the target’s fused tricyclic system may enhance stereochemical stability .
- Carboxamide : Present in both the target and cephalosporins (), this group improves solubility and target affinity .
Table 2: Physicochemical Properties (Hypothetical)
Biological Activity
The compound 6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique tricyclic structure and functional groups suggest various mechanisms of action that may influence biological systems.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 337.4 g/mol. The IUPAC name reflects its intricate structure and functional groups that are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WCPQHNKPZFNSFQ-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The triazatricyclo structure suggests that it may act as a ligand in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity influencing signaling pathways.
- Antioxidant Activity : The presence of carbonyl and imino groups may confer antioxidant properties.
Biological Activity and Case Studies
Research into the biological activity of similar compounds has shown promising results in areas such as anti-cancer effects, antimicrobial properties, and neuroprotective effects.
Anticancer Activity
A study explored the anticancer effects of related triazatricyclo compounds on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values in the micromolar range.
Antimicrobial Properties
Another investigation assessed the antimicrobial activity of structurally similar compounds against a panel of bacteria and fungi. The results demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Neuroprotective Effects
Research has also been conducted on the neuroprotective potential of these compounds in models of neurodegenerative diseases. Findings suggested that these compounds could reduce oxidative stress markers and apoptosis in neuronal cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
